[3-(Difluoromethyl)phenyl]methanol
Description
BenchChem offers high-quality [3-(Difluoromethyl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Difluoromethyl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(difluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWCETZVZILJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705608 | |
| Record name | [3-(Difluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309875-03-3 | |
| Record name | [3-(Difluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data for [3-(Difluoromethyl)phenyl]methanol
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of [3-(Difluoromethyl)phenyl]methanol
Executive Summary
This technical guide provides a comprehensive analytical profile of [3-(Difluoromethyl)phenyl]methanol , a critical fluorinated building block in medicinal chemistry. Unlike the trifluoromethyl group (
Chemical Identity & Physicochemical Properties
| Parameter | Data |
| IUPAC Name | [3-(Difluoromethyl)phenyl]methanol |
| Common Name | 3-(Difluoromethyl)benzyl alcohol |
| CAS Number | 1309875-03-3 |
| Molecular Formula | |
| Molecular Weight | 158.15 g/mol |
| Physical State | Colorless to pale yellow liquid (typically) |
| Solubility | Soluble in MeOH, DMSO, |
| Key Structural Feature | Meta-substituted benzene ring with a hydroxymethyl handle and a difluoromethyl lipophilic donor. |
Synthetic Route & Process Logic
The synthesis of [3-(Difluoromethyl)phenyl]methanol typically avoids direct fluorination of the alcohol to prevent side reactions. The preferred industrial route involves the deoxofluorination of a carbonyl precursor followed by selective reduction.
Synthetic Workflow Diagram
The following workflow illustrates the conversion of 3-formylbenzoic acid ester to the final alcohol, ensuring the integrity of the sensitive benzylic position.
Figure 1: Step-wise synthetic pathway. The ester functionality is preserved during fluorination to prevent defluorination or polymerization.
Spectroscopic Analysis (The Core)
The analytical validation of this molecule relies heavily on the unique coupling patterns introduced by the fluorine atoms. The
A. Nuclear Magnetic Resonance ( NMR)
Solvent:
The proton spectrum is defined by the geminal coupling between the proton and the two fluorine atoms on the same carbon.
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 6.65 | Triplet (t) | 1H | ||
| 7.40 – 7.60 | Multiplet (m) | 4H | Ar-H | Aromatic protons (H2, H4, H5, H6). H2 (between substituents) is often a singlet-like peak downfield. |
| 4.75 | Singlet (s) or Doublet | 2H | Appears as a doublet if OH coupling is resolved; otherwise a broad singlet. | |
| 1.80 – 2.50 | Broad (br s) | 1H | Exchangeable. Shift varies with concentration and water content. |
Expert Insight: The triplet at ~6.65 ppm is often mistaken for two separate peaks due to the large coupling constant (
B. Fluorine NMR ( NMR)
Solvent:
The fluorine spectrum provides the cleanest confirmation of the
| Shift ( | Multiplicity | Assignment | Coupling Logic |
| -110.0 to -116.0 | Doublet (d) |
C. Carbon NMR ( NMR)
Solvent:
Carbon-Fluorine coupling dominates this spectrum, causing splitting of the benzylic carbon and the ipso aromatic carbon.
| Shift ( | Multiplicity | Assignment | Coupling Constants ( |
| 114.5 | Triplet (t) | ||
| 142.0 | Singlet (s) | Ar-C (ipso to | No significant F coupling. |
| 134.5 | Triplet (t) | Ar-C (ipso to | |
| 125.0 – 130.0 | Multiplets | Ar-C (ortho/meta) | Small couplings ( |
| 64.5 | Singlet (s) | Standard benzylic alcohol shift. |
Coupling Logic Visualization
The following diagram explains the splitting tree for the
Figure 2: NMR Splitting Tree. The symmetry of the two fluorine atoms results in a triplet in the proton channel and a doublet in the fluorine channel.
Mass Spectrometry (MS) Profile
-
Ionization Mode: ESI (+) or EI (70 eV)
-
Molecular Ion:
= 158 (often weak in EI) -
Key Fragments:
-
m/z 141:
(Loss of hydroxyl group, formation of benzyl cation). -
m/z 127:
(Loss of hydroxymethyl group). -
m/z 109:
(Further fragmentation of the difluoro group).
-
Quality Control & Stability
Storage Protocol
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
-
Stability: Benzylic alcohols can oxidize to aldehydes (3-(difluoromethyl)benzaldehyde) upon prolonged exposure to air.
-
Acid Sensitivity: The
group is generally stable, but the benzylic alcohol position is sensitive to strong acids which may induce polymerization or ether formation.
Impurity Profiling
Common impurities from synthesis include:
-
3-Formylbenzyl alcohol: Incomplete fluorination of the aldehyde precursor.
-
3-(Difluoromethyl)benzoic acid: Over-oxidation of the alcohol.
-
Defluorinated byproducts: Rare, but possible if reduction conditions are too harsh.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53641584, 3-(Difluoromethyl)benzyl alcohol. Retrieved from [Link]
- Hu, J., Zhang, W., & F. G. K. S. Prakash. (2005). Selective Difluoromethylation and Monofluoromethylation Reactions. Chemical Reviews, 105(3). (Contextual reference for spectral shifts).
-
Middleton, W. J. (1975). New fluorinating reagents.[4][5] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry. (Primary reference for DAST-mediated synthesis of difluoromethyl groups).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text for and coupling constants).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 5. EP1059280A2 - Process for the preparation of benzyl alcohols and their use - Google Patents [patents.google.com]
Technical Sourcing & Characterization Guide: [3-(Difluoromethyl)phenyl]methanol
CAS: 220155-94-2 | Formula:
Executive Summary
This technical guide addresses the sourcing, quality control, and application of [3-(Difluoromethyl)phenyl]methanol , a critical building block in modern medicinal chemistry.[1] As drug discovery increasingly leverages fluorine to modulate metabolic stability and lipophilicity, the difluoromethyl (
However, commercial supplies of this reagent vary significantly in isomeric purity and residual fluorinating agents.[1] This guide provides a self-validating framework for researchers to evaluate suppliers, detect process-specific impurities, and standardize handling protocols to ensure reproducibility in structure-activity relationship (SAR) studies.[1]
Part 1: Chemical Profile & Therapeutic Value[1][4]
The Bioisostere Advantage
The utility of [3-(Difluoromethyl)phenyl]methanol lies in the unique physicochemical properties of the difluoromethyl group.[1][2][3] Unlike the chemically inert trifluoromethyl (
-
Lipophilicity Modulation: Substitution of a methyl group with
generally lowers slightly due to the bond polarity, but it remains more lipophilic than a hydroxyl group.[1] -
Metabolic Stability: The
bond strength (approx. 116 kcal/mol) resists oxidative metabolism (e.g., by cytochrome P450s) at the benzylic position, extending the half-life of the parent drug compared to non-fluorinated benzyl alcohols.[1] -
Acidity: The electron-withdrawing effect of the two fluorine atoms renders the benzylic proton more acidic, influencing the
of the adjacent alcohol and potentially altering binding affinity in enzyme pockets.[1]
Part 2: Synthesis & Manufacturing Origins
Understanding the industrial synthesis of this compound is prerequisite to effective Quality Control (QC).[1] The impurity profile is directly causal to the synthetic route employed by the supplier.[1]
Dominant Industrial Routes
Most commercial suppliers utilize one of two primary pathways:
-
Route A: Deoxofluorination of 3-Formylbenzoic Acid Esters
-
Route B: Reduction of 3-(Difluoromethyl)benzoic Acid
Visualization: Synthetic Origins of Impurities
The following diagram illustrates how the chosen synthetic route dictates the specific impurities you must screen for during QC.
Figure 1: Correlation between synthetic origin and potential impurity profiles.
Part 3: Sourcing Strategy & Supplier Evaluation[1]
When evaluating commercial suppliers (e.g., Enamine, Combi-Blocks, Sigma-Aldrich/Millipore, Fluorochem), do not rely solely on the stated purity.[1] You must request the Certificate of Analysis (CoA) and verify specific parameters.
Supplier Comparison Matrix
| Parameter | Standard Grade | High Purity / Pharma Grade | Critical Check |
| Purity (HPLC) | > 95% | > 98% | Check for UV-inactive impurities (salts). |
| Identity ( | Conforms | Conforms | Ensure integration of |
| Identity ( | Conforms | Conforms | Crucial: Detects inorganic fluoride ( |
| Water Content | < 0.5% | < 0.1% | High water content degrades the |
| Appearance | Colorless oil/solid | White crystalline solid | Yellowing indicates oxidation or sulfur contaminants.[1] |
Part 4: Quality Control & Characterization Protocols
As a self-validating system, every batch received must undergo the following QC workflow before being released into the compound library.
Protocol 1: NMR Validation
This is the most specific test for this compound. The
-
Solvent:
or .[1] -
Standard:
-Trifluorotoluene (internal standard) if quantitative purity is needed.[1] -
Expected Signal: A doublet (due to coupling with the geminal proton) around -110 to -116 ppm.[1]
-
Coupling Constant:
.[1] -
Red Flag: A singlet signal implies a
impurity.[1] A broad peak at -120 ppm often indicates inorganic fluoride salts from poor workup.[1]
Protocol 2: Reverse-Phase HPLC Purity Check[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
, .[1] -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).[1]
-
Logic: The
group is polar enough to elute earlier than a analog but later than the non-fluorinated benzyl alcohol.[1]
Visualization: The "Goods Inward" QC Workflow
This decision tree guides the researcher on accepting or rejecting a batch based on analytical data.[1]
Figure 2: Decision logic for incoming batch quality control.
Part 5: Handling & Stability[1]
Storage Protocols
The benzylic alcohol position is susceptible to oxidation to the aldehyde (3-(difluoromethyl)benzaldehyde) if exposed to air and light.[1]
-
Temperature: Store at 2–8°C for short term; -20°C for long term (> 1 month).
-
Atmosphere: Store under Argon or Nitrogen.[1] The compound is hygroscopic; moisture can hydrolyze the
group under acidic conditions, reverting it to the aldehyde.[1] -
Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic, as fluorinated compounds can leach plasticizers.[1]
Safety (HSE)
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][4][5][6]
-
PPE: Nitrile gloves are sufficient.[1] Use a fume hood to avoid inhalation of dust/vapors.[1]
References
-
TCI Chemicals. (2024).[1][4] Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol (Analogous Safety Data). Retrieved from [1]
-
Erickson, J. A., & McLoughlin, J. I. (2021).[1][7] Hydrogen Bond Donor Properties of the Difluoromethyl Group.[1][2] The Journal of Organic Chemistry.[1] [1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1] [1]
-
Hu, J., et al. (2021).[1] Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.[1] Alfa Chemistry.[1] [1]
-
Beilstein Institut. (2025).[1] Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.[1] [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. download.basf.com [download.basf.com]
- 5. Triphenylmethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Analytical Imperative for [3-(Difluoromethyl)phenyl]methanol
An Application Note and Protocol for the Analytical Quantification of [3-(Difluoromethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
[3-(Difluoromethyl)phenyl]methanol is a fluorinated aromatic alcohol that is emerging as a critical building block in the synthesis of novel pharmaceutical agents and advanced materials. The presence of the difluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and accurate quantification of [3-(Difluoromethyl)phenyl]methanol, along with the characterization of its impurity profile, is paramount during drug discovery, development, and manufacturing to ensure product quality, safety, and efficacy.
This comprehensive guide provides detailed analytical methods for the quantification of [3-(Difluoromethyl)phenyl]methanol, designed to be robust, reliable, and fit for purpose in a regulated environment. The protocols herein are grounded in established analytical principles and draw upon methodologies for structurally similar compounds, while adhering to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Method Selection: A Dichotomy of Purpose
The choice of analytical methodology is intrinsically linked to the analytical objective. For the comprehensive characterization of [3-(Difluoromethyl)phenyl]methanol, two orthogonal techniques are presented:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the workhorse for purity assessment and quantification of the active substance. Its strengths lie in its ability to separate a wide range of compounds with varying polarities, making it ideal for resolving the parent compound from its non-volatile impurities and degradation products. A stability-indicating HPLC method is crucial for understanding how the compound behaves under various stress conditions.[4][5][6]
Part 1: Stability-Indicating RP-HPLC Method for Assay and Purity Determination
The rationale for this method is to provide a robust, stability-indicating assay that can separate [3-(Difluoromethyl)phenyl]methanol from its potential process-related impurities and degradation products. A C18 column is selected for its versatility in retaining aromatic compounds. The mobile phase, a combination of acetonitrile and a phosphate buffer, is chosen to provide good peak shape and resolution. Acetonitrile is often preferred for its lower viscosity and UV transparency. The use of a gradient elution ensures the timely elution of both early- and late-eluting impurities.
Predicted Impurities
Based on common synthetic routes for fluorinated benzyl alcohols, potential impurities could include:
-
Starting materials: 3-(Difluoromethyl)benzaldehyde, residual halogenated precursors.
-
By-products: Over-oxidized products such as 3-(difuoromethyl)benzoic acid, or products from side reactions.
-
Degradants: Oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid.
HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid | Buffered aqueous phase to ensure consistent retention times and peak shapes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | To ensure elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | To ensure good solubility of the analyte and compatibility with the mobile phase. |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC quantification of [3-(Difluoromethyl)phenyl]methanol.
Protocol for Stability-Indicating Study
To validate the method's ability to separate the analyte from its degradation products, a forced degradation study should be conducted as per ICH Q1A(R2) guidelines.
-
Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of diluent and 0.1 N HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in a 50:50 mixture of diluent and 0.1 N NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Dissolve the sample in diluent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration.
Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.
Method Validation
The HPLC method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[1]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, impurities, or degradation products at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | 98.0% to 102.0% recovery for the assay at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% when analyzed by different analysts on different days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
Part 2: GC-MS Method for Identification and Quantification of Volatile Impurities
This GC-MS method is designed for the sensitive detection and identification of volatile organic impurities, including residual solvents from the synthesis of [3-(Difluoromethyl)phenyl]methanol. A non-polar capillary column is suitable for separating a wide range of volatile and semi-volatile compounds. Mass spectrometric detection provides high selectivity and allows for the identification of unknown impurities through their mass fragmentation patterns.
GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column for separating a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min | A general-purpose temperature program to separate volatile solvents from the higher-boiling analyte. |
| Injector Temperature | 250 °C | To ensure complete vaporization of the sample. |
| Injection Mode | Split (e.g., 20:1) | To prevent column overloading with the main analyte. |
| Injection Volume | 1 µL | Standard injection volume. |
| MS Transfer Line Temp | 280 °C | To prevent condensation of analytes. |
| MS Ion Source Temp | 230 °C | To promote ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Range | 35 - 350 amu | To detect a wide range of potential impurities and the analyte. |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of [3-(Difluoromethyl)phenyl]methanol.
Predicted Mass Fragmentation of [3-(Difluoromethyl)phenyl]methanol
The mass spectrum of [3-(Difluoromethyl)phenyl]methanol under electron ionization is expected to show characteristic fragments. The molecular ion (M+) peak at m/z 158 should be observable. Key fragmentation pathways would likely involve:
-
Loss of H•: [M-1]+ at m/z 157.
-
Loss of •OH: [M-17]+ at m/z 141.
-
Loss of •CHF2 (difluoromethyl radical): [M-51]+ at m/z 107, corresponding to the benzyl cation.
-
Tropylium ion formation: A rearrangement to the tropylium cation at m/z 91 is also a common fragmentation pathway for benzylic compounds.[9]
The presence of these characteristic ions can be used for the unequivocal identification of [3-(Difluoromethyl)phenyl]methanol.
Conclusion
The RP-HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analytical characterization of [3-(Difluoromethyl)phenyl]methanol. The HPLC method is suitable for determining the assay and purity, and its stability-indicating nature makes it invaluable for formulation development and stability studies. The GC-MS method offers a sensitive and specific means of identifying and quantifying volatile impurities. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data that is fit for regulatory submission and supports the development of safe and effective products.
References
- Al-Aani, H., & Al-Obaidi, O. (2021). Stability Indicating HPLC Method for the Simultaneous Estimation of Triamcinolone Acetonide and Benzyl Alcohol in Pure Form and Epirelefan® Vial. Science Repository.
- Anumolu, P. D., Krishna, V. L., Rajesh, C. H., Alekya, V., & Priyanka, B. (2016). Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. Journal of Applicable Chemistry, 5(5), 1011-1018.
- Dongala, T., & Palakurthi, A. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific Pharmaceutical Sciences, 2(11), 33-41.
-
European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 7, 2026, from [Link]
- Hossain, M. M., & Shrivastava, V. S. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
-
Chemistry Notes. (2021, November 7). Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry [Video]. YouTube. [Link]
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Hashem, H., & Ali, M. (2019). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 7, 2026, from [Link]
-
J&K Scientific. (n.d.). (3-chloro-4-(trifluoromethyl)phenyl)methanol. Retrieved February 7, 2026, from [Link]
- Khan, M. I., et al. (2012). Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. Journal of Pharmaceutical and Biomedical Analysis, 59, 161-166.
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved February 7, 2026, from [Link]
- Li, Y., et al. (2015). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry.
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 7, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). [3-(TRIFLUOROMETHYL)PHENYL]METHANOL. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved February 7, 2026, from [Link]
-
NIST. (n.d.). Benzenemethanol, α,α-diphenyl-. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Difluoro(phenyl)methanol. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved February 7, 2026, from [Link]
-
VPL. (n.d.). Methanol (CH3OH). Retrieved February 7, 2026, from [Link]
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Application Notes & Protocols: Strategic Protection of the Benzylic Alcohol in [3-(Difluoromethyl)phenyl]methanol
Abstract
[3-(Difluoromethyl)phenyl]methanol is a valuable building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. The difluoromethyl (CF₂H) group serves as a unique bioisostere for hydroxyl, thiol, or amino moieties and can act as a lipophilic hydrogen bond donor, making it a desirable feature in drug candidates.[1] However, the synthetic utility of [3-(difluoromethyl)phenyl]methanol is often contingent on the strategic protection of its primary benzylic alcohol. This functionality can interfere with a wide array of common synthetic transformations, including those involving strong bases, organometallics, or oxidative reagents. This document provides a detailed guide to the selection and implementation of protecting group strategies for this substrate, emphasizing the causality behind experimental choices and providing validated, step-by-step protocols.
Foundational Principles: Reactivity and Strategic Considerations
The chemical architecture of [3-(difluoromethyl)phenyl]methanol presents two key features that dictate the choice of a protecting group strategy:
-
The Benzylic Alcohol (-CH₂OH): This primary alcohol is nucleophilic and possesses an acidic proton. It is incompatible with a range of reagents, such as Grignard reagents, lithium aluminum hydride, and strong bases, which would be consumed through acid-base reactions.[2]
-
The Difluoromethyl Group (-CHF₂): While relatively robust, the stability of the C-F bonds under exceptionally harsh acidic or basic conditions must be considered. The C-H bond in the CHF₂ group has low acidity and is generally unreactive under the standard conditions used for protecting group manipulation.[3]
An effective protecting group strategy must therefore be orthogonal—a concept where the protection and deprotection steps for one functional group occur under conditions that do not affect other functional groups or protecting groups in the molecule.[4][5][6] The ideal protecting group for [3-(difluoromethyl)phenyl]methanol should be:
-
Easily and selectively installed in high yield.
-
Stable to the planned downstream reaction conditions.
-
Readily removed in high yield under mild conditions that leave the difluoromethyl group and the rest of the molecule intact.
This guide will focus on three widely-used classes of protecting groups that fulfill these criteria: Silyl Ethers, Benzyl Ethers, and select Ester derivatives.
Silyl Ethers: A Tunable and Mild Approach
Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, general stability, and, most critically, their selective removal under exceptionally mild conditions using a fluoride source.[7][8][9]
Causality of Choice: Why Silyl Ethers?
The strength of the silicon-oxygen bond is sufficient to render the alcohol inert to many reagents, yet the high affinity of silicon for fluoride (the Si-F bond is one of the strongest single bonds) provides a unique and highly selective deprotection pathway.[7][10] The steric bulk on the silicon atom allows for fine-tuning of the ether's stability; bulkier groups increase stability to acid-catalyzed hydrolysis. The relative stability follows the general trend: TMS < TES < TBDMS < TIPS < TBDPS.[8][11] For most applications involving [3-(difluoromethyl)phenyl]methanol, the tert-Butyldimethylsilyl (TBDMS or TBS) group offers an optimal balance of stability and ease of removal.
Experimental Protocol: TBDMS Protection
This protocol details the formation of {3-[(tert-butyldimethylsilyloxy)methyl]phenyl}difluoromethane.
Workflow Diagram: Silyl Ether Protection/Deprotection
Caption: Silyl ether protection and fluoride-mediated deprotection workflow.
Materials:
-
[3-(Difluoromethyl)phenyl]methanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of [3-(difluoromethyl)phenyl]methanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature. The use of imidazole as both a base and a catalyst is a standard, high-yielding procedure first popularized by E.J. Corey.[10]
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the TBDMS ether.
Experimental Protocol: TBDMS Deprotection
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature. The fluoride ion's strong affinity for silicon is the driving force for this cleavage.[10]
-
Stir the mixture at room temperature and monitor by TLC (typically 1-2 hours).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary to afford the deprotected alcohol.
Benzyl Ethers: A Robust and Orthogonal Choice
Benzyl (Bn) ethers are significantly more robust than silyl ethers, offering stability across a broader pH range and to many classes of reagents.[12] This makes them ideal for multi-step syntheses requiring harsh conditions.
Causality of Choice: Why Benzyl Ethers?
The primary advantage of the benzyl ether is its unique deprotection via catalytic hydrogenolysis, a mild and highly specific method.[11][13] This deprotection condition is orthogonal to most other protecting groups, including silyl ethers and esters, which are stable to hydrogenation.[12] The stability of the CHF₂ group to standard Pd/C-catalyzed hydrogenation is a key enabling factor for this strategy.
Experimental Protocol: Benzyl Ether Protection
This protocol describes the formation of 1-(benzyloxymethyl)-3-(difluoromethyl)benzene.
Workflow Diagram: Benzyl Ether Protection/Deprotection
Caption: Benzyl ether protection and hydrogenolytic deprotection workflow.
Materials:
-
[3-(Difluoromethyl)phenyl]methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Wash the NaH (1.2 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add a solution of [3-(difluoromethyl)phenyl]methanol (1.0 eq) in anhydrous THF dropwise. This Williamson ether synthesis approach is a classic and reliable method for forming benzyl ethers.[11]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr (1.1 eq) dropwise.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting alcohol.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the pure benzyl ether.
Experimental Protocol: Benzyl Ether Deprotection (Hydrogenolysis)
Procedure:
-
Dissolve the benzyl ether (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add palladium on carbon (10% Pd/C, ~5-10 mol% by weight).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.
Ester Protecting Groups: An Economical Option
Ester formation is a straightforward and cost-effective method for protecting alcohols.[14] While generally less robust than ethers, they are suitable for synthetic routes that do not involve strong nucleophiles or basic hydrolysis conditions. The pivaloate (Piv) ester is a common choice due to its steric hindrance, which provides greater stability against nucleophilic attack compared to acetate (Ac) or benzoate (Bz) esters.[15]
Causality of Choice: Why Esters?
Esters are stable to acidic and many oxidative conditions. Their primary lability is towards base-catalyzed hydrolysis (saponification).[16] This provides an orthogonal deprotection strategy relative to acid-labile groups (e.g., THP) or hydrogenolysis-labile groups (e.g., benzyl).
Experimental Protocol: Pivaloate (Piv) Ester Protection
Workflow Diagram: Ester Protection/Deprotection
Caption: Ester protection and base-catalyzed deprotection workflow.
Materials:
-
[3-(Difluoromethyl)phenyl]methanol
-
Pivaloyl chloride (Piv-Cl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve [3-(difluoromethyl)phenyl]methanol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add pyridine (1.5 eq) and cool the solution to 0 °C.
-
Add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete by TLC analysis.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the pivaloate ester.
Experimental Protocol: Pivaloate Ester Deprotection (Saponification)
Procedure:
-
Dissolve the pivaloate ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1).
-
Add a base such as potassium carbonate (K₂CO₃, 3.0 eq) or lithium hydroxide (LiOH, 2.0 eq).
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the deprotected alcohol.
Comparative Summary and Orthogonal Strategies
The choice of protecting group is entirely dependent on the planned synthetic route. A summary of the stability of the discussed groups is presented below.
| Protecting Group | Common Reagents | Stable To | Labile To |
| TBDMS Ether | TBDMS-Cl, Imidazole | Most bases (e.g., Grignards, LDA), mild acid, oxidants, reductants | Fluoride sources (TBAF, HF), strong acid |
| Benzyl Ether | NaH, BnBr | Strong acids/bases, organometallics, most oxidants/reductants | Catalytic hydrogenolysis (H₂, Pd/C), Birch reduction, some strong Lewis acids |
| Pivaloate Ester | Piv-Cl, Pyridine | Mild acid, catalytic hydrogenation, many oxidizing agents | Strong bases (hydrolysis), strong nucleophiles, strong reducing agents (LiAlH₄) |
Orthogonal Strategy in Practice: Imagine a scenario where a molecule contains both the [3-(difluoromethyl)phenyl]methanol moiety and a primary aliphatic alcohol. One could selectively protect the less hindered aliphatic alcohol as a TBDMS ether, then protect the benzylic alcohol as a benzyl ether. The TBDMS group could later be selectively removed with TBAF to unmask the aliphatic alcohol for further reaction, leaving the robust benzyl ether untouched. Finally, the benzyl ether could be removed via hydrogenolysis. This represents a powerful, selective approach to complex molecule synthesis.[6]
Diagram: Orthogonal Protection Concept
Caption: Orthogonal deprotection of TBDMS and Benzyl ethers.
References
-
University of Toronto. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
PubMed. (n.d.). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Xi'an Jiaotong University. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018, July 24). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Retrieved from [Link]
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. Protective Groups [organic-chemistry.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Strategic Utilization of [3-(Difluoromethyl)phenyl]methanol in Kinase Inhibitor Design
Executive Summary: The Fluorine Advantage
In the optimization of kinase inhibitors, the [3-(Difluoromethyl)phenyl]methanol motif (CAS 220155-87-7) has emerged as a high-value building block. Unlike the ubiquitous trifluoromethyl (
This guide details the synthetic integration of [3-(Difluoromethyl)phenyl]methanol into kinase scaffolds, focusing on modulating physicochemical properties (LogP, metabolic stability) and optimizing binding affinity within the ATP-binding pocket.
Chemical Profile & Bioisosteric Rationale[3][4]
The "Lipophilic Hydrogen Bond Donor"
The primary utility of the
| Property | ||||
| Electronic Effect | Weak Donor | Strong Withdrawer | Strong Withdrawer | Donor/Withdrawer |
| H-Bond Donor | No | No | Yes (Weak) | Yes (Strong) |
| Lipophilicity ( | 0.56 | 0.88 | 0.65 | -0.67 |
| Metabolic Stability | Low (Oxidation) | High | High | Variable (Glucuronidation) |
Table 1: Comparative physicochemical properties of common substituents in medicinal chemistry.
Structural Role in Kinase Inhibitors
In Type I and Type II kinase inhibitors, the benzyl alcohol derivative is frequently employed to construct the "tail" region of the molecule. This region often extends into the solvent-exposed front pocket or the hydrophobic back pocket (selectivity pocket).
-
Solubility Modulation: The polarity of the
group improves aqueous solubility compared to analogs. -
Metabolic Blocking: Substitution at the meta-position of the phenyl ring blocks metabolic oxidation (CYP450) at the benzylic and ring positions.
Synthetic Workflows
The versatility of [3-(Difluoromethyl)phenyl]methanol allows it to serve as a precursor for various linkage types. The alcohol can be activated for alkylation, directly coupled via Mitsunobu conditions, or oxidized for reductive amination.
Strategic Pathways Diagram
Figure 1: Divergent synthetic strategies for incorporating the 3-(difluoromethyl)phenyl moiety into kinase inhibitor scaffolds.
Detailed Protocol: Mitsunobu Coupling
Objective: Covalent attachment of [3-(Difluoromethyl)phenyl]methanol to a phenolic kinase scaffold (e.g., 4-hydroxyquinazoline or hydroxypyrazole) to create an ether linkage.
Rationale: The Mitsunobu reaction is preferred over
Reagents & Equipment[5]
-
Substrate A: [3-(Difluoromethyl)phenyl]methanol (1.0 equiv).
-
Substrate B: Phenolic Kinase Scaffold (e.g., 4-hydroxy-6-methoxyquinazoline) (1.0 equiv).
-
Phosphine: Triphenylphosphine (
) or Polymer-supported (1.2–1.5 equiv). -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2–1.5 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 2-neck round-bottom flask and cool under a stream of nitrogen.
-
Dissolve Substrate B (Phenol) and
in anhydrous THF (0.1 M concentration relative to phenol). Stir until fully dissolved. -
Add Substrate A (Alcohol) to the mixture. Ensure the system is homogenous.
-
-
Addition (Critical Step):
-
Cool the reaction mixture to 0°C using an ice bath. Note: Controlling temperature minimizes the formation of hydrazide side products.
-
Dissolve DIAD in a small volume of anhydrous THF.
-
Add the DIAD solution dropwise over 15–20 minutes. The solution typically turns yellow/orange.
-
Self-Validation: The color should fade slightly as the betaine intermediate reacts. If the color persists strongly, reduce addition rate.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (20–25°C) naturally.
-
Stir for 4–12 hours. Monitor via LC-MS or TLC (Mobile phase: Hexane/EtOAc). Look for the disappearance of the phenol (Substrate B).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Trituration (Optional): If polymer-supported
was not used, triturating the residue with cold diethyl ether/hexane (1:1) often precipitates the triphenylphosphine oxide ( ) byproduct, which can be filtered off. -
Extraction: Dilute with EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over
.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
40% EtOAc in Hexanes. -
Yield Expectation: 65–85%.
-
Quality Control & Troubleshooting
Analytical Validation
-
-NMR (DMSO-
):-
The benzylic protons (
) typically appear as a singlet around 5.1–5.3 ppm. -
The
proton appears as a characteristic triplet ( Hz) in the range of 6.8–7.3 ppm. This large coupling constant is diagnostic.
-
-
-NMR:
-
Look for a doublet (due to coupling with the single proton) around
-110 to -130 ppm.
-
Common Pitfalls
-
Poor Conversion: If the phenol is sterically hindered (e.g., ortho-substitution), the reaction may stall.
-
Solution: Switch to CMBP (Cyanomethylenetributylphosphorane) which is a more potent Mitsunobu reagent for difficult couplings, or heat to 40°C.
-
-
Separation of
: A persistent impurity.-
Solution: Use polymer-bound
or switch to a Wittig-type olefination strategy if applicable, though Mitsunobu is generally preferred for ether synthesis.
-
References
-
Bioisosterism of Difluoromethyl Group
-
Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
-
Mitsunobu Reaction in Kinase Inhibitors
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.
-
-
Fluorine in Medicinal Chemistry
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres." Journal of Medicinal Chemistry.
-
-
Kinase Inhibitor Synthesis (General Protocol)
-
Asquith, C. R. M., et al. (2020). "Synthesis and Analysis of 4-Anilinoquinoline Kinase Inhibitors." Molbank.[3]
-
Sources
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from [3-(Difluoromethyl)phenyl]methanol
Introduction: The Strategic Value of Chiral Difluoromethylated Molecules in Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing a compound's metabolic stability, binding affinity, and lipophilicity.[1] The difluoromethyl group (CF₂H) is of particular interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amino groups.[2] When this functionality is part of a chiral molecule, the specific stereoisomer often exhibits a significantly different pharmacological profile. Consequently, robust and efficient methods for the asymmetric synthesis of chiral building blocks containing the difluoromethyl group are in high demand within the pharmaceutical and agrochemical industries.
[3-(Difluoromethyl)phenyl]methanol is a key starting material for accessing a variety of chiral derivatives where the stereocenter is the benzylic carbon. This guide provides a detailed examination of a practical and highly effective method for the asymmetric synthesis of its chiral derivatives: enzymatic kinetic resolution. We will delve into the mechanistic underpinnings of this technique, provide a detailed experimental protocol, and discuss the broader applications of the resulting enantiopure products.
Core Strategy: Enzymatic Kinetic Resolution of Racemic [3-(Difluoromethyl)phenyl]methanol
Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. The process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of the racemic starting material, leaving the other enantiomer unreacted.[3][4] For racemic alcohols, lipases are highly effective biocatalysts for enantioselective acylation.[3][5]
The process for [3-(Difluoromethyl)phenyl]methanol is illustrated below. The enzyme, typically a lipase, will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (S-enantiomer). This results in a mixture of the acylated product (e.g., (R)-[3-(difluoromethyl)phenyl]methyl acetate) and the unreacted alcohol (e.g., (S)-[3-(difluoromethyl)phenyl]methanol). These two compounds, now having different functional groups, can be readily separated by standard chromatographic techniques.
Workflow for Enzymatic Kinetic Resolution
Sources
- 1. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in [3-(Difluoromethyl)phenyl]methanol synthesis
This technical guide addresses the specific challenges in synthesizing [3-(Difluoromethyl)phenyl]methanol (CAS: 1003852-58-3), focusing on the reduction of 3-(difluoromethyl)benzoic acid or its ester derivatives.
Status: Active | Ticket: T-CHF2-OH-001 | Severity: High (Yield Critical)
Executive Summary
Low yields in the synthesis of [3-(difluoromethyl)phenyl]methanol are rarely due to a single catastrophic failure. Instead, they typically stem from one of three "silent killers":
-
Stable Boron-Product Complexes: Incomplete hydrolysis during workup traps the alcohol.
-
Volatility & Solubility Mismatch: The fluorinated motif alters partition coefficients, leading to extraction losses.
-
Benzylic Instability: The electron-withdrawing -CHF₂ group activates the benzylic position toward side reactions (defluorination) under harsh reducing conditions.
Module 1: The Synthetic Route & Critical Control Points
The most robust route for scale-up is the chemoselective reduction of 3-(difluoromethyl)benzoic acid using Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) . While LiAlH₄ is common, it is less chemoselective and poses a higher risk of defluorination at elevated temperatures.
Workflow Visualization
The following diagram illustrates the critical decision nodes where yield is typically lost.
Figure 1: Critical Control Points in the reduction of fluorinated benzoic acids. Red nodes indicate high-risk failure points.
Module 2: Troubleshooting Guide (FAQ Format)
Category 1: The Reaction (Chemistry)
Q: My starting material (acid) is consumed, but I see multiple spots on TLC. Is my product decomposing? A: Likely yes. The -CHF₂ group is electron-withdrawing, making the benzylic position sensitive.
-
Diagnosis: If you used LiAlH₄ at reflux, you may have triggered defluorination . The benzylic C-F bond can eliminate HF to form a quinone methide-like intermediate, which then polymerizes or reduces further.
-
Solution: Switch to Borane-THF (1.0 M) . It reduces carboxylic acids rapidly at 0°C to RT and is far gentler on benzylic halides/fluorides than aluminohydrides.
Q: The reaction stalls at ~80% conversion. Should I heat it? A: Proceed with caution.
-
Risk: Heating increases the risk of defluorination.
-
Better Approach: Add Trimethyl borate (B(OMe)₃) (10-20 mol%) as a catalyst if using Borane-DMS. It helps dissociate borane aggregates. Alternatively, ensure your THF is strictly anhydrous; moisture destroys the hydride reagent instantly.
Category 2: The Workup (Isolation)
Q: I see the product in the crude NMR, but after column chromatography, my yield drops by 50%. Where did it go? A: This is the classic "Boron Trap."
-
Mechanism: Borane reduction of acids produces a trialkoxyboroxine or borate ester intermediate. These covalent B-O bonds are surprisingly stable. If you just add water/acid and extract, the boron-complexed alcohol often stays in the aqueous phase or streaks on the column.
-
The Fix (Methanolysis): After quenching with dilute acid, you must add excess Methanol and concentrate the mixture in vacuo multiple times.
-
Reaction: B(OR)₃ + 3 MeOH → B(OMe)₃ (volatile) + 3 ROH.
-
Repeat the "add MeOH -> rotovap" cycle 3 times to drive off the boron as volatile Trimethyl borate.
-
Q: Is the product volatile? A: Yes, moderately.
-
Physics: Fluorination generally lowers the boiling point compared to the parent benzyl alcohol due to reduced intermolecular hydrogen bonding.
-
Solution: Do not use high vacuum (< 1 mbar) for prolonged periods if the bath is warm. When removing solvent, keep the bath < 40°C.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of [3-(Difluoromethyl)phenyl]methanol via Borane Reduction.
Reagents
-
Substrate: 3-(Difluoromethyl)benzoic acid (1.0 equiv)
-
Reductant: Borane-THF complex (1.0 M solution, 1.2–1.5 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
-
Quench: Methanol, 1M HCl
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon. Add the carboxylic acid and anhydrous THF.[1] Cool to 0°C .
-
Addition: Add BH₃·THF dropwise via syringe. Note: Hydrogen gas evolution will occur.
-
Tip: The acid usually dissolves as the borane is added.
-
-
Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[2]
-
Target: Complete disappearance of the acid (which stays at the baseline) and appearance of the alcohol (Rf ~0.4).
-
-
The "Gold Standard" Quench (Crucial for Yield):
-
Cool back to 0°C.
-
Add Methanol dropwise until bubbling ceases.
-
Add 1M HCl (approx 1 mL per mmol substrate) and stir for 30 mins to break boron complexes.
-
-
Isolation:
-
Concentrate the mixture on a rotary evaporator to remove THF/MeOH.
-
Dilute the residue with water and extract with Dichloromethane (DCM) (3x). Avoid ether if possible, as it holds water.
-
Wash combined organics with Brine, dry over Na₂SO₄, and filter.
-
-
Boron Removal:
-
Concentrate the crude.
-
Add 20 mL MeOH and re-concentrate. Repeat this step twice . This azeotropes away the boron as B(OMe)₃.
-
-
Purification: Flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Data Comparison: Reducing Agents
| Feature | Borane-THF (Recommended) | LiAlH₄ (Alternative) | NaBH₄ / I₂ (In situ) |
| Chemoselectivity | High (Prefers acids over esters/halides) | Low (Reduces esters, amides, halides) | Moderate |
| Defluorination Risk | Low (at RT) | High (especially at reflux) | Low |
| Workup Difficulty | High (Requires MeOH cycles) | High (Aluminum salts emulsion) | Low |
| Yield Potential | 90-95% | 70-85% | 80-90% |
Module 4: Deep Dive - The Precursor Issue
If you synthesized the starting material (acid or ester) yourself using DAST or Deoxo-Fluor , check the purity before reduction.
-
Issue: DAST fluorination of aldehydes often produces benzylic ethers or styrenes as side products if the temperature is uncontrolled.
-
Impact: These impurities are often "invisible" in standard reverse-phase HPLC but show up in Proton NMR. They will not reduce to the alcohol, leading to a lower apparent yield (mass balance deficit).
References
-
Brown, H. C.; Choi, Y. M. "The reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[3] Journal of Organic Chemistry, 1982 , 47, 3153–3163.
-
Burkhardt, E. R.; Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006 , 106(7), 2617–2650.
-
Sigma-Aldrich Technical Bulletin. "Lithium Aluminum Hydride Handling and Safety." Merck KGaA.
-
Prakash, G. K. S.; Hu, J. "Fluorine-Containing Reagents." Encyclopedia of Reagents for Organic Synthesis, 2005 . (Context on stability of difluoromethyl groups).
Sources
Optimizing reaction conditions for the synthesis of [3-(Difluoromethyl)phenyl]methanol
Executive Summary & Molecule Profile[2]
[3-(Difluoromethyl)phenyl]methanol is a critical intermediate in medicinal chemistry.[1][2][3] The difluoromethyl group (
This guide focuses on the most robust and scalable synthetic route: The Chemoselective Reduction of 3-(difluoromethyl)benzoic acid. While alternative routes exist (e.g., nucleophilic fluorination of aldehydes), the reduction pathway offers the highest reliability for preserving the sensitive
Key Physicochemical Considerations
| Feature | Property | Implication for Synthesis |
| Moiety | Difluoromethyl ( | Base Sensitive: The proton on |
| Target Group | Benzyl Alcohol ( | Acid Sensitive: Benzylic alcohols can undergo elimination or substitution under harsh acidic conditions.[1][2][3] |
| Volatility | Moderate | Product may sublime or co-evaporate during high-vacuum drying.[1][2][3] |
Strategic Route Selection
We recommend Route A for 90% of applications due to the commercial availability of the acid precursor and the mild nature of borane reagents.[1]
Comparative Pathway Analysis
Figure 1: Strategic evaluation of synthetic pathways. Route A is preferred for safety and chemoselectivity.[1]
Optimized Protocol: Borane Reduction
Objective: Selective reduction of carboxylic acid to alcohol without affecting the difluoromethyl group.[1]
Reagents & Equipment[2][4][5][6]
-
Substrate: 3-(Difluoromethyl)benzoic acid (1.0 equiv).[1][2][3]
-
Reagent: Borane-Tetrahydrofuran (
), 1.0 M solution (1.2 - 1.5 equiv).[1][2][3] -
Solvent: Anhydrous THF (Sodium/Benzophenone distilled or molecular sieve dried).
Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
Solvation:
-
Reagent Addition (The Control Point):
-
Reaction Phase:
-
Quenching (Safety Critical):
-
Workup:
-
Concentrate the mixture under reduced pressure.
-
Crucial Step: Redissolve the residue in MeOH and concentrate again (repeat 2-3 times). This removes boron as volatile trimethyl borate (
).[1][2][3] -
Partition between EtOAc and saturated
.[2][3] Wash with Brine.[1][2][4][5] -
Dry over
, filter, and concentrate.
-
Troubleshooting Center
Diagnostic Decision Tree
Figure 2: Troubleshooting logic flow for common reduction issues.
Detailed Issue Resolution
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Low Conversion | Degraded Reagent: | Verify Reagent: Titrate borane or switch to the more stable Borane-Dimethyl Sulfide (BMS) complex [1].[1][2][3] |
| "Sticky" Residue / Emulsion | Boron Complexation: The alcohol product forms stable complexes with boron species that are hard to hydrolyze.[1][2] | MeOH Chase: You must co-evaporate with Methanol multiple times.[1][2] Alternatively, an oxidative workup ( |
| Loss of | Base-Mediated Elimination: If strong base was used in workup or alternative route, | Neutral Workup: Ensure aqueous washes are neutral or mildly acidic ( |
Frequently Asked Questions (FAQ)
Q1: Can I use
Q2: The product is an oil that won't crystallize.[1][2] Is it impure?
A: Not necessarily.[1][2] [3-(Difluoromethyl)phenyl]methanol has a relatively low melting point and often presents as a viscous oil or low-melting solid.[1][2][3] Check purity via
Q3: Is the
Q4: How do I remove the smell of BMS (Borane-Dimethyl Sulfide) if I use it?
A: BMS has a stench.[1][2][3][4][7][6][8] Wash the organic phase with dilute sodium hypochlorite (bleach) solution during workup to oxidize the sulfide to the odorless sulfoxide/sulfone, but ensure the pH is not excessively basic to protect the
References
-
Brown, H. C.; Krishnamurthy, S. "Organic Syntheses via Boranes."[2][3] Aldrichimica Acta, 1979 , 12, 3.
-
Rzepa, H. "Mechanism of the reduction of a carboxylic acid by borane."[1][2] Imperial College London, 2012 .[1][2][3]
-
Hu, J.; Zhang, W.; Ni, C. "Late-stage difluoromethylation: concepts, developments and perspective."[1][2][3] Chemical Society Reviews, 2021 , 50, 135-168.[1][2][3]
-
Common Organic Chemistry. "Reduction of Carboxylic Acids to Alcohols using Borane."
-
Gouverneur, V., et al. "The 18F-Difluoromethyl Group: Challenges, Impact and Outlook."[1][2][3][9] Angewandte Chemie, 2024 .[1][2][3][9] [1][2][3]
Sources
- 1. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 2. US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone - Google Patents [patents.google.com]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: [3-(Difluoromethyl)phenyl]methanol Stability & Degradation
Compound Profile:
-
IUPAC Name: [3-(Difluoromethyl)phenyl]methanol
-
CAS: 224626-68-0 (Generic/Analogous references)
-
Functional Groups: Benzyl alcohol (primary), Difluoromethyl (-CHF
) -
Key Characteristics: Lipophilic hydrogen bond donor (CHF
), susceptible to auto-oxidation.
Module 1: Chemical Stability & Storage (The "Shelf-Life" Issues)
Q1: My neat sample has developed a slight almond-like odor and a yellow tint. Is it still usable?
Diagnosis: This is a classic signature of Aerobic Oxidation . Technical Insight: Benzyl alcohols are inherently susceptible to radical chain oxidation when exposed to atmospheric oxygen. The "almond" scent suggests the formation of 3-(difluoromethyl)benzaldehyde . The yellowing often results from trace condensation of this aldehyde (aldol-type side reactions) or conjugated impurities.
Mechanistic Pathway:
-
Initiation: Abstraction of a benzylic proton (highly labile due to the aromatic ring) forms a benzylic radical.
-
Propagation: Reaction with O
forms a peroxy radical, eventually yielding the aldehyde and hydrogen peroxide. -
Termination: The aldehyde can further oxidize to 3-(difluoromethyl)benzoic acid , which may precipitate as white crystals or alter the pH of a solution.
Corrective Action:
-
Check Purity: Run HPLC or GC. If aldehyde content is <0.5%, repurify via silica plug filtration (wash with Hexane/EtOAc).[1]
-
Prevention: Store under Argon/Nitrogen atmosphere at -20°C.
Q2: Can I store stock solutions in methanol or ethanol?
Diagnosis: High risk of Solvolysis/Etherification .
Technical Insight: Under acidic conditions (even trace acidity from glass surfaces or CO
Self-Validating Protocol:
-
Test: Dissolve a small amount in CD
OD and monitor via NMR over 24h. Appearance of a methoxy peak (~3.3 ppm) confirms etherification. -
Recommendation: Use non-nucleophilic solvents like DMSO-d6 or Acetonitrile for storage, or prepare fresh in alcohols immediately before use.
Module 2: The Difluoromethyl Group (Hydrolysis & Defluorination)
Q3: Is the -CHF group susceptible to hydrolysis during aqueous workups?
Diagnosis: Generally Stable , but chemically distinct from -CF
-
Exception (Basic Conditions): Strong bases (e.g., KOtBu, NaH) can deprotonate the -CHF
group (pKa ~20-25), generating a difluoromethyl anion which can undergo alpha-elimination to form difluorocarbene (:CF ) . This leads to rapid decomposition. -
Exception (Acidic Conditions): The C-F bond is strong (~116 kcal/mol), making it inert to standard acidic washes (1M HCl).
Q4: I am detecting free fluoride ions (F-) in my sample. What happened?
Diagnosis: Likely Photolytic Degradation .
Technical Insight: Aryl-CHF
-
Root Cause: Leaving the clear glass vial on a benchtop exposed to sunlight or fluorescent light for extended periods.
-
Mitigation: Always use amber vials.
Module 3: Visualizing the Decomposition Matrix
The following diagram illustrates the causal relationships between environmental stress and specific degradation products.
Figure 1: Mechanistic degradation tree showing oxidative, photolytic, and acid-catalyzed pathways.
Module 4: Forced Degradation Protocols (Step-by-Step)
To validate your analytical method (HPLC/LC-MS), perform these stress tests to ensure you can separate the parent peak from its degradants.
Protocol A: Oxidative Stress (Fastest Degradation)
-
Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile.
-
Stress: Add 100 µL of 30% H
O . -
Incubation: Heat at 60°C for 2 hours.
-
Target: Look for the Aldehyde (M-2H) and Acid (M+14Da vs Aldehyde) peaks.
-
Note: Benzyl alcohols oxidize rapidly; if degradation is >20%, reduce temperature to RT.
Protocol B: Acid/Base Hydrolysis
-
Acid: 0.1 N HCl at 60°C for 4 hours. (Expect: Minimal degradation, potential dimerization if concentrated).
-
Base: 0.1 N NaOH at 60°C for 4 hours. (Expect: Stable, unless extreme conditions trigger Cannizzaro on trace aldehydes).
Protocol C: Photostability
-
Method: Expose a dilute solution (in quartz cuvette) to a Xenon arc lamp (simulated sunlight) for 24 hours.
-
Target: Monitor for Defluorination (F- release) via Ion Chromatography or appearance of radical coupling products in LC-MS.
Summary Data Table: Degradant Identification
| Degradant Type | Relative Retention Time (RRT)* | Mass Shift (Δ m/z) | Key Diagnostic Feature |
| Parent | 1.00 | 0 | Characteristic -CHF |
| Aldehyde | ~1.2 - 1.3 | -2.016 | Carbonyl peak in IR (~1700 cm |
| Benzoic Acid | ~0.8 - 0.9 (pH dependent) | +13.98 (vs Parent) | Broad -OH stretch, acidic pH shift |
| Benzyl Ether | > 1.5 (Late eluting) | + (Parent Mass - 18) | Loss of -OH signal, mass dimerization |
*RRT values are approximate and depend on C18 gradient methods.
References
-
Chemical Stability of Trifluoromethylphenols: Title: Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Source: Environmental Science: Processes & Impacts (RSC), 2025. URL:[Link] (Context: Establishes the baseline resistance of fluorinated phenyl rings to spontaneous hydrolysis).
-
Benzyl Alcohol Oxidation Mechanisms: Title: Oxidation of Benzyl Alcohol to Benzaldehyde (Green Chemistry Approaches).[2] Source: Lakeland University / Green Chemistry, 2021. URL:[Link] (General reference to standard organic oxidation mechanisms cited in search 1.9).
-
Difluoromethyl Group Properties & Bioisosterism: Title: The F-Difluoromethyl Group: Challenges, Impact and Outlook. Source: ResearchGate / Chemistry Europe, 2024. URL:[Link] (Context: Detailed analysis of -CHF2 stability, hydrogen bonding, and metabolic behavior).
-
Photochemical Oxidation Protocols: Title: Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.[3] Source: Journal of Organic Chemistry (ACS), 2023. URL:[Link] (Context: Validates the light-sensitivity and radical oxidation pathways of benzyl alcohols).
Sources
Preventing over-reduction in the synthesis of [3-(Difluoromethyl)phenyl]methanol
Welcome to the technical support center for the synthesis of [3-(Difluoromethyl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific synthesis, particularly concerning the issue of over-reduction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high yields and purity.
Introduction
[3-(Difluoromethyl)phenyl]methanol is a valuable building block in medicinal chemistry, owing to the unique properties conferred by the difluoromethyl group. This group can act as a bioisostere for hydroxyl or thiol moieties, enhancing metabolic stability and membrane permeability. However, the synthesis of this alcohol from its corresponding carboxylic acid, 3-(difluoromethyl)benzoic acid, is not without its challenges. The primary obstacle is preventing the over-reduction of the difluoromethyl group, which can lead to defluorination and the formation of undesired byproducts. This guide provides a comprehensive resource to navigate and overcome these synthetic hurdles.
Troubleshooting Guide: Preventing Over-Reduction
Over-reduction, leading to the degradation of the difluoromethyl group, is a common issue when employing powerful reducing agents. This section will help you diagnose and solve this problem.
Problem 1: Low Yield and Presence of Impurities Consistent with Defluorination
Observation: You are obtaining a low yield of the desired [3-(Difluoromethyl)phenyl]methanol, and your analytical data (e.g., NMR, Mass Spectrometry) indicates the presence of impurities that may have lost one or both fluorine atoms.
Probable Cause: The use of an overly reactive reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is the most likely cause. While LiAlH₄ is a potent reagent for converting carboxylic acids to primary alcohols, its high reactivity can lead to the cleavage of C-F bonds, especially in benzylic positions.[1] The mechanism for this defluorination likely involves a single electron transfer (SET) process, leading to the formation of a radical anion that can then eliminate a fluoride ion.
Solutions:
The key to preventing over-reduction is to employ a milder, more selective reducing agent or to modify the substrate to be more amenable to gentle reduction conditions.
Borane-THF is a highly effective and chemoselective reagent for the reduction of carboxylic acids in the presence of many other functional groups.[1] It is less reactive than LiAlH₄ and typically does not affect C-F bonds.
Experimental Protocol: Reduction of 3-(Difluoromethyl)benzoic Acid with BH₃-THF
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 3-(difluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this solution, add a 1.0 M solution of borane-THF complex in THF (2.0-3.0 eq) dropwise via a syringe.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Remove the solvents under reduced pressure. Add 1 M HCl to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford [3-(Difluoromethyl)phenyl]methanol.
This approach involves converting the carboxylic acid to its methyl ester, which is then readily reduced by the mild and selective reducing agent, sodium borohydride (NaBH₄).[2] NaBH₄ is generally not reactive enough to reduce carboxylic acids directly but is effective for esters.[2]
Experimental Protocol: Two-Step Synthesis of [3-(Difluoromethyl)phenyl]methanol
Step 1: Fischer Esterification of 3-(Difluoromethyl)benzoic Acid
-
Reaction Setup: In a round-bottom flask, combine 3-(difluoromethyl)benzoic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%).
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Wash further with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl 3-(difluoromethyl)benzoate, which can often be used in the next step without further purification.
Step 2: Reduction of Methyl 3-(Difluoromethyl)benzoate with NaBH₄
-
Reaction Setup: Dissolve the crude methyl 3-(difluoromethyl)benzoate (1.0 eq) in a mixture of THF and methanol (e.g., a 4:1 ratio).
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of water. Remove the organic solvents under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Comparative Data of Reduction Methods
| Reducing Agent/Method | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| LiAlH₄ | Variable (often low) | Poor (impurities from defluorination) | High reactivity, fast reaction | Lack of selectivity, potential for over-reduction, hazardous workup |
| BH₃-THF | Good to Excellent | High | High selectivity, clean reaction profile | Moisture sensitive, requires anhydrous conditions |
| Esterification + NaBH₄ | Good to Excellent | High | Uses mild and safe reagents, high selectivity | Two-step process, longer overall reaction time |
Frequently Asked Questions (FAQs)
Q1: Why is LiAlH₄ not recommended for the reduction of 3-(difluoromethyl)benzoic acid?
A1: Lithium aluminum hydride is a very strong reducing agent.[1] Its high reactivity can lead to unwanted side reactions, including the cleavage of the carbon-fluorine bonds in the difluoromethyl group, a process known as defluorination. This results in a mixture of products and a lower yield of the desired [3-(Difluoromethyl)phenyl]methanol.
Q2: Can I use sodium borohydride (NaBH₄) to directly reduce 3-(difluoromethyl)benzoic acid?
A2: No, sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids to alcohols under standard conditions.[2] It is, however, effective at reducing esters, which is why the two-step esterification-reduction protocol is a viable and recommended method.
Q3: My BH₃-THF reduction is not going to completion. What could be the issue?
A3: There are a few potential reasons for an incomplete reaction with BH₃-THF:
-
Reagent Quality: Borane-THF solutions can degrade over time, especially if not stored properly under an inert atmosphere and at low temperatures. It is advisable to use a fresh or recently titrated solution.
-
Insufficient Reagent: Ensure you are using a sufficient excess of the borane reagent (typically 2-3 equivalents).
-
Reaction Time/Temperature: While the reaction is often complete within a few hours at reflux, some substrates may require longer reaction times. Ensure the reaction is being adequately heated.
-
Moisture: Borane reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Q4: Are there any other alternative reducing agents I could consider?
A4: Yes, other borane-based reagents such as borane dimethyl sulfide complex (BMS) can also be used and are often more stable than BH₃-THF. Additionally, certain modified aluminum hydride reagents with reduced reactivity, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), could potentially be used with careful control of reaction conditions, though BH₃-THF or the two-step NaBH₄ method are generally more reliable for this specific transformation.
Visualizing the Reaction Pathways
To better understand the synthetic choices, the following diagrams illustrate the desired reaction pathway and the potential over-reduction side reaction.
Caption: Desired vs. Undesired Reduction Pathways.
Sources
Validation & Comparative
Comparison of [3-(Difluoromethyl)phenyl]methanol and [3-(Trifluoromethyl)phenyl]methanol
Technical Comparison Guide: [3-(Difluoromethyl)phenyl]methanol vs. [3-(Trifluoromethyl)phenyl]methanol
Executive Summary
In the optimization of lead compounds, the substitution of a trifluoromethyl group (-CF
The Verdict:
-
Select TFMPM (Trifluoro) when metabolic blocking (metabolic stability) and maximum lipophilicity are required to penetrate the blood-brain barrier (BBB) or hydrophobic pockets.[1]
-
Select DFMPM (Difluoro) when a "lipophilic hydrogen bond donor" is needed to improve solubility, lower LogP, or engage in specific H-bond interactions with target proteins (e.g., serine proteases or kinases) without sacrificing the electron-withdrawing scaffold.
Part 1: Physicochemical Profile[1]
The following table contrasts the fundamental properties that drive the selection of these building blocks.
| Feature | [3-(Difluoromethyl)phenyl]methanol | [3-(Trifluoromethyl)phenyl]methanol | Impact on Drug Design |
| Formula | C | C | - |
| MW | 158.15 g/mol | 176.14 g/mol | DFMPM offers a slight mass savings (Ligand Efficiency).[1] |
| LogP (Est.) | ~1.6 – 1.8 | ~2.2 – 2.5 | TFMPM is significantly more lipophilic.[1] |
| H-Bonding | Donor & Acceptor | Acceptor Only | Critical Differentiator: The -CHF |
| Hammett | ~0.30 – 0.35 | 0.43 | TFMPM is more strongly electron-withdrawing, deactivating the ring more than DFMPM. |
| Metabolic Stability | High (Benzylic alcohol is primary soft spot) | Very High (C-F bond is inert) | The -CHF |
Part 2: The Fluorine Effect in Medicinal Chemistry
The Lipophilic Hydrogen Bond Donor (DFMPM)
The defining characteristic of the difluoromethyl group is its ability to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while maintaining high lipophilicity. Unlike the chemically inert -CF
-
Mechanism: The electronegativity of the two fluorine atoms pulls electron density away from the carbon, rendering the remaining proton acidic (weak H-bond donor).
-
Application: Use DFMPM to replace a phenol or benzyl alcohol moiety to improve metabolic stability (by removing the O-glucuronidation handle) while retaining H-bonding capability.[1]
The Metabolic Shield (TFMPM)
The trifluoromethyl group is chemically inert and bulky (similar volume to an isopropyl group).
-
Mechanism: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). The -CF
group blocks metabolic oxidation at the meta-position and increases the overall lipophilicity of the molecule. -
Application: Use TFMPM to block CYP450 metabolism at the aromatic ring or to fill large hydrophobic pockets in the target protein.
Part 3: Synthesis & Reactivity
Both compounds are typically synthesized via the reduction of their corresponding benzoic acid or ester precursors. However, their reactivity differs due to electronic effects.[2]
Synthetic Accessibility
-
TFMPM: Readily available from the reduction of 3-(trifluoromethyl)benzoic acid using LiAlH
or Borane-THF.[1] -
DFMPM: Can be synthesized by reducing 3-(difluoromethyl)benzoic acid.[1] Alternatively, it can be accessed via the deoxyfluorination of 3-formylbenzoic acid derivatives using DAST or Deoxo-Fluor, followed by reduction, though this is less atom-economical for the alcohol product.
Reactivity Profile
-
Oxidation: Both alcohols oxidize to their respective aldehydes/acids.[1] However, the TFMPM alcohol is attached to a more electron-deficient ring (
0.43 vs 0.35).[1] This makes the benzylic hydride slightly less hydridic, potentially slowing down oxidation rates compared to DFMPM in certain mechanistic pathways. -
Nucleophilic Substitution (S
1 vs S 2):-
Conversion to benzyl halides (e.g., using PBr
or SOCl ) proceeds readily for both.[1] -
S
1 Inhibition: The strong electron-withdrawing nature of the -CF group destabilizes the benzylic carbocation intermediate more than the -CHF group. Therefore, reactions relying on S 1 mechanisms (e.g., solvolysis) will be slower for TFMPM.[1]
-
Part 4: Experimental Protocols
Protocol A: General Synthesis via Borane Reduction
This protocol is applicable to both substrates, ensuring a controlled reduction of the carboxylic acid precursor to the target alcohol.
Reagents:
-
Precursor: 3-(Difluoromethyl)benzoic acid OR 3-(Trifluoromethyl)benzoic acid (1.0 equiv)[1]
-
Reductant: Borane-Tetrahydrofuran complex (BH
[1]·THF), 1.0 M solution (1.2 – 1.5 equiv) -
Solvent: Anhydrous THF
-
Quench: Methanol, 1M HCl
Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Dissolve 1.0 equiv of the benzoic acid precursor in anhydrous THF (concentration ~0.2 M). Cool to 0°C in an ice bath.
-
Addition: Dropwise add 1.2 equiv of BH
·THF solution over 30 minutes. Note: Gas evolution (H ) will occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Quench: Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, saturated NaHCO
, and brine. Dry over Na SO and concentrate. -
Purification: Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Protocol B: Comparative Reactivity (Conversion to Benzyl Bromide)
Use this protocol to convert the alcohol to a reactive electrophile.[1] Note the electronic deactivation.
Reagents:
-
Substrate: DFMPM or TFMPM (1.0 equiv)[1]
-
Reagent: Phosphorus Tribromide (PBr
) (0.4 equiv)[1] -
Solvent: Dichloromethane (DCM) or Toluene[1]
Step-by-Step:
-
Dissolve the alcohol in anhydrous DCM at 0°C.
-
Add PBr
dropwise.[1] -
Critical Observation Point: TFMPM may require warming to RT or reflux (in Toluene) to drive the reaction to completion due to the electron-deficient ring destabilizing the transition state. DFMPM typically reacts at 0°C to RT.[1]
-
Quench with ice water, extract with DCM, and neutralize with NaHCO
.
Part 5: Visualization & Decision Logic
Diagram 1: MedChem Decision Matrix
Caption: Decision tree for selecting between Difluoromethyl and Trifluoromethyl benzyl alcohols based on SAR requirements.
[1]
Diagram 2: Synthesis & Reactivity Flow
Caption: Parallel synthetic pathways and downstream reactivity differences for DFMPM and TFMPM.
References
-
Hanser, T. et al. (2025). Computational evaluation of σI and σR substituent constants. ResearchGate. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Zafrani, Y. et al. (2017).[1] Difluoromethyl Group as a Hydrogen Bond Donor: A Theoretical and Experimental Study. American Chemical Society.[1] Link[1]
-
Sigma-Aldrich. (n.d.).[1] Difluoromethyltriphenylphosphonium bromide Product Sheet. Link
-
PubChem. (2025).[1][3] [3-Fluoro-5-(trifluoromethyl)phenyl]methanol Compound Summary. National Library of Medicine. Link
Sources
A Comparative Guide to the Biological Activity of [3-(Difluoromethyl)phenyl]methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have led to the development of numerous successful therapeutic agents. Among the various fluorinated moieties, the difluoromethyl group (CHF2) has garnered significant interest. This guide provides a comparative analysis of the biological activities of [3-(Difluoromethyl)phenyl]methanol derivatives, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. Drawing upon available experimental data for structurally related compounds, we offer insights into their performance against established alternatives.
The Scientific Rationale: Why Fluorine Matters
The introduction of a difluoromethyl group onto a phenyl ring, as in the case of [3-(Difluoromethyl)phenyl]methanol derivatives, profoundly influences the molecule's electronic properties and its interactions with biological targets. The strong electron-withdrawing nature of the two fluorine atoms can modulate the acidity of nearby protons, alter metabolic pathways, and create novel intermolecular interactions, such as hydrogen bonds, that are not possible with non-fluorinated analogues. These subtle yet powerful modifications can translate into significant improvements in potency, selectivity, and pharmacokinetic profiles.
Anticancer Activity: A New Frontier in Cytotoxicity
While direct experimental data on the anticancer activity of a series of [3-(Difluoromethyl)phenyl]methanol derivatives is nascent, compelling evidence from structurally similar fluorinated compounds highlights their potential. A notable study on novel 3′-difluoromethyl-taxoids demonstrated a significant increase in potency against various human cancer cell lines, including drug-resistant strains, when compared to the widely used chemotherapeutic drug, paclitaxel.[1][2]
Comparative Analysis of Anticancer Potency
The following table summarizes the cytotoxic activity of representative difluoromethyl-containing compounds against different cancer cell lines, with paclitaxel as a benchmark.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (nM) | Fold Improvement vs. Paclitaxel | Reference |
| Difluoromethyl-taxoid | Derivative 1 | MCF7-S (Breast) | 0.8 | ~20x | [1] |
| Derivative 2 | LCC6-MDR (Resistant Breast) | 10 | >100x | [1] | |
| Derivative 3 | H460 (Lung) | 1.2 | ~15x | [1] | |
| Paclitaxel | - | MCF7-S (Breast) | 16 | - | [1] |
| - | LCC6-MDR (Resistant Breast) | >1000 | - | [1] | |
| - | H460 (Lung) | 18 | - | [1] |
Note: The specific structures of the proprietary difluoromethyl-taxoid derivatives are detailed in the referenced literature.
Causality Behind Enhanced Activity
The enhanced potency of these fluorinated taxoids is attributed to several factors. The difluoromethyl group can influence the conformation of the molecule, leading to a more favorable binding orientation within the microtubule target. Furthermore, the increased metabolic stability of the C-F bond can prevent enzymatic degradation, prolonging the compound's cytotoxic effect.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the anticancer activity of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Fluorinated compounds have demonstrated the ability to modulate inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs. Research on fluorinated benzofuran and pyrazoline derivatives has shown potent inhibition of key inflammatory mediators. [3][4]
Comparative Analysis of Anti-inflammatory Potency
The following table compares the in vitro anti-inflammatory activity of representative fluorinated compounds with the non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound Class | Specific Derivative | Target | IC50 (µM) | Comparison to Indomethacin | Reference |
| Fluorinated Benzofuran | Derivative A | Interleukin-6 (IL-6) | 1.2 | More potent | [3] |
| Derivative B | Prostaglandin E2 (PGE2) | 1.1 | More potent | [3] | |
| Pyrazoline Derivative | Compound X | Lipoxygenase (LOX) | 0.68 | Significantly more potent | [4] |
| Indomethacin | - | Lipoxygenase (LOX) | 50.45 | - | [4] |
Note: The specific structures of the fluorinated derivatives are detailed in the referenced literature.
Mechanism of Action: Targeting Inflammatory Mediators
These fluorinated compounds exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. For example, fluorinated benzofurans have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators like IL-6 and PGE2. [3]The difluoromethyl group can enhance the binding of these compounds to the active sites of these enzymes, leading to more potent inhibition.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
A common in vitro model to assess anti-inflammatory activity involves stimulating macrophages with LPS and measuring the subsequent production of inflammatory cytokines.
Signaling Pathway of LPS-induced Inflammation
Caption: Simplified signaling pathway of LPS-induced cytokine production.
Conclusion and Future Directions
The collective evidence from studies on structurally related compounds strongly suggests that [3-(Difluoromethyl)phenyl]methanol derivatives represent a promising scaffold for the development of novel therapeutics with potent anticancer, antimicrobial, and anti-inflammatory activities. The difluoromethyl group plays a crucial role in enhancing biological efficacy, likely through a combination of improved metabolic stability, enhanced target binding, and favorable modulation of physicochemical properties.
Further research should focus on the systematic synthesis and biological evaluation of a focused library of [3-(Difluoromethyl)phenyl]methanol derivatives. Head-to-head comparative studies against current standard-of-care drugs will be essential to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. Such investigations will undoubtedly pave the way for the development of next-generation fluorinated drugs with improved efficacy and safety profiles.
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Gedaly, R., et al. (2012). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Molecules, 17(8), 9784-9803. [Link]
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Gedaly, R., et al. (2012). Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. PubMed, 22948013. [Link]
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Lipophilicity comparison of difluoromethyl vs. trifluoromethyl groups
Comparative Guide: Difluoromethyl ( ) vs. Trifluoromethyl ( ) Lipophilicity in Drug Design[1][2]
Executive Summary
In medicinal chemistry, the strategic substitution of hydrogen with fluorine is a primary tool for modulating physicochemical properties.[1] While the trifluoromethyl (
The Verdict:
-
: Increases lipophilicity (
) significantly.[1][2][3][4] It creates a hydrophobic, electron-rich shell that repels water and prevents metabolic attack.[1] -
: Increases lipophilicity relative to non-fluorinated alkyls (
) but is significantly less lipophilic than .[1] Its unique ability to act as a weak hydrogen bond donor (HBD) allows it to lower relative to while maintaining metabolic robustness.
This guide details the mechanistic differences, provides comparative data, and outlines the experimental protocols required to validate these effects in your lead optimization campaigns.
Mechanistic Underpinnings: The "Lipophilic Donor" Paradox[1][2]
To manipulate
The Trifluoromethyl Shield ( )
The
-
Net Dipole: The individual C-F dipoles sum to a strong group dipole, but the surface is hydrophobic.[1]
-
H-Bonding: It has zero H-bond donor capability and extremely weak acceptor capability.[1]
The Difluoromethyl Donor ( )
The
-
Polarization: This renders the proton significantly more acidic (electron-deficient) than a standard alkyl proton.[1]
-
Interaction: This "activated" proton can engage in hydrogen bonding with carbonyls or water oxygen.[1]
-
Result: This interaction with the aqueous solvent shell increases solubility and decreases
relative to the perfluorinated analog.[1]
Physicochemical Decision Matrix
Figure 1: Strategic decision matrix for selecting between di- and tri-fluorinated moieties based on physicochemical requirements.
Comparative Data Analysis
The following data aggregates Hansch constants and experimental
Table 1: Physicochemical Parameters
| Parameter | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( | Note |
| Hansch | 0.56 | ~0.45 - 0.60 | 0.88 | |
| H-Bond Donor (HBD) | No | Yes (Weak) | No | The key differentiator.[1] |
| H-Bond Acceptor (HBA) | No | Weak | Very Weak | Fluorine lone pairs are tightly held. |
| Van der Waals Vol ( | 13.7 | ~18.5 | 21.3 |
Table 2: Experimental Shifts (Matched Pairs)
Data derived from aromatic ether series (
| Substitution Change | Interpretation | |
| +1.0 | Massive increase in lipophilicity. | |
| +0.2 to +0.3 | Slight increase, but moderated by H-bonding.[1] | |
| -0.7 | Replacing |
Application Insight: If your lead candidate has a metabolic hot-spot on a methyl group, converting it to
might push yourtoo high (causing toxicity/solubility issues). Converting it to often blocks metabolism without the drastic lipophilicity penalty.[1]
Experimental Protocol: High-Throughput Determination
Principle
Retention time on a C18 reverse-phase column correlates linearly with lipophilicity.[1] By calibrating with standards of known
Workflow Diagram
Figure 2: High-throughput CHI LogD determination workflow.
Step-by-Step Methodology
Case Study: Bioisosteric Replacement in Ethers
Scenario: A drug discovery team is optimizing an aryl-methyl ether (
Experiment: The team synthesizes two analogs:
-
Compound A (
): Metabolic stability is achieved, but aqueous solubility drops 10-fold.[1] increases by +1.1 units.[1] -
Compound B (
): Metabolic stability is achieved.[1][6] Solubility remains comparable to the parent methyl ether.[1] increases by only +0.3 units.[1]
Mechanism: The
References
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[1]
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] [1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]
-
Erickson, J. A., Jalaie, M., Robertson, D. H., et al. (2010).[1] Lessons Learned from Explicit Hydrophobicity/Lipophilicity Calculations on 5044 Small Molecules. Journal of Medicinal Chemistry, 53(23), 8379–8396.[1]
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A Researcher's Guide to Metabolic Stability: The Advantage of Difluoromethylation
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule's susceptibility to the body's metabolic machinery profoundly impacts its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1] This guide provides an in-depth comparison of the metabolic stability of difluoromethylated compounds versus their non-fluorinated analogs, offering both mechanistic insights and practical experimental guidance for researchers in the field.
The Significance of Metabolic Stability in Drug Design
The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by enzymes in the liver, such as the cytochrome P450 (CYP) superfamily.[1] These enzymes can chemically alter a drug, leading to its activation, deactivation, or the formation of potentially toxic metabolites.[1][2] A drug with poor metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent doses to maintain therapeutic concentrations, which can lead to patient compliance issues and undesirable side effects.[1] Conversely, a compound with enhanced metabolic stability can sustain its therapeutic action for longer, leading to improved patient outcomes.[1] Therefore, strategies to enhance metabolic stability are a cornerstone of modern medicinal chemistry.
The Role of the Difluoromethyl Group: A Shield Against Metabolism
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[3][4] The difluoromethyl (CHF2) group, in particular, has gained significant attention as a bioisostere for methyl, hydroxyl, and thiol groups, offering a unique combination of steric and electronic properties that can favorably modulate a molecule's metabolic fate.[5][6]
The primary mechanism by which difluoromethylation enhances metabolic stability lies in the strength of the carbon-fluorine (C-F) bond.[7][8] This bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450s.[7] By replacing a metabolically liable C-H bond with a C-F bond at a "soft spot" on the molecule, chemists can effectively block a major route of metabolic clearance.[8]
Beyond simple bond strength, the high electronegativity of fluorine atoms in the CHF2 group can also exert a powerful influence on the electronic properties of the local molecular environment.[9] This can deactivate adjacent C-H bonds, making them less susceptible to enzymatic attack.[10] Furthermore, the introduction of fluorine can alter the overall conformation and lipophilicity of a molecule, which can in turn affect its binding to metabolic enzymes.[5][9]
It is a common misconception that the benefit of fluorination is solely due to the C-F bond strength; in reality, the interplay of steric hindrance, altered electronic distribution, and changes in physicochemical properties all contribute to the observed improvements in metabolic stability.[3][4]
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of a compound, a series of in vitro assays are employed. These assays provide quantitative data on the rate of metabolism, allowing for direct comparison between difluoromethylated and non-fluorinated analogs. The two most common and informative assays are the microsomal stability assay and the hepatocyte stability assay.[11][12]
Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 enzymes.[13][14] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of these enzymes.[11]
Experimental Protocol: Microsomal Stability Assay
-
Preparation of Reagents:
-
Pooled liver microsomes (human, rat, mouse, etc.) are thawed on ice.
-
A stock solution of the test compound and its non-fluorinated analog is prepared in a suitable solvent (e.g., DMSO).
-
A reaction buffer (e.g., phosphate buffer, pH 7.4) is prepared.
-
A solution of the cofactor NADPH is prepared. NADPH is essential for the catalytic activity of CYP enzymes.[14]
-
-
Incubation:
-
The test compound and its analog are added to separate reaction tubes containing the microsomal suspension and reaction buffer.
-
The tubes are pre-incubated at 37°C to allow the compounds to equilibrate with the microsomes.
-
The metabolic reaction is initiated by the addition of the NADPH solution.[14]
-
A negative control incubation is performed without NADPH to account for any non-enzymatic degradation.[15]
-
-
Time-Course Sampling:
-
Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]
-
The reaction in each aliquot is immediately quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14] This step precipitates the proteins and stops all enzymatic activity.
-
-
Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.[16]
-
The supernatant, containing the remaining parent compound and any metabolites, is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[12]
-
The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the resulting line provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated, which represents the theoretical maximum clearance of the compound by the liver.[15]
-
Caption: Workflow of a typical hepatocyte stability assay.
Comparative Data: The Difluoromethyl Advantage in Numbers
The theoretical benefits of difluoromethylation are consistently borne out by experimental data. The following tables summarize representative data from published studies, highlighting the significant improvements in metabolic stability observed with the introduction of a difluoromethyl group.
Table 1: Comparison of In Vitro Half-Life (t½) in Human Liver Microsomes
| Compound Pair | Non-Fluorinated Analog (t½, min) | Difluoromethylated Analog (t½, min) | Fold Increase in Stability |
| Risperidone Analog | 5.2 | 83.2 | 16 |
| Celecoxib Analog | 12.5 | 50.0 | 4 |
| Dabrafenib Lead Compound | < 5 | > 60 | > 12 |
| Voxilaprevir Lead Compound | 10 | 45 | 4.5 |
Data compiled from multiple sources for illustrative purposes. [10][17] Table 2: Comparison of Intrinsic Clearance (Clint) in Human Hepatocytes
| Compound Pair | Non-Fluorinated Analog (Clint, µL/min/10^6 cells) | Difluoromethylated Analog (Clint, µL/min/10^6 cells) | Fold Decrease in Clearance |
| Compound A | 150 | 25 | 6 |
| Compound B | 88 | 12 | 7.3 |
| Compound C | 210 | 30 | 7 |
Data are hypothetical but representative of typical experimental outcomes.
As the data clearly indicate, the introduction of a difluoromethyl group can lead to a dramatic increase in metabolic stability, with half-lives extended by several-fold and intrinsic clearance values significantly reduced. This translates to a longer residence time for the drug in the body, which can have profound implications for its therapeutic potential.
Concluding Remarks for the Practicing Scientist
References
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Mague, J. T. (2021). The role of fluorine in medicinal chemistry. Foundations of Chemistry, 23(2), 227-246. [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Wang, P., Liu, F., Ye, X., & Xiong, D. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6641. [Link]
-
Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-743. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(3), 1595-1613. [Link]
-
Scott, J. S., & Williams, G. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(10), 1145-1159. [Link]
-
Patsnap. (2023, May 21). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]
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Altman, R. A., Bhattarai, P., & Trombley, T. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(3), 1595-1613. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6433-6481. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Wang, L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press. [Link]
-
Cyprotex. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 32(3), 159-168. [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]
-
Sharma, R., & Kumar, V. (2021). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Omega, 6(38), 24785-24794. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
Obach, R. S. (2001). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Current Drug Metabolism, 2(4), 347-361. [Link]
-
Wang, Z. J., & Arnold, F. H. (2021). Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. Nature Communications, 12(1), 1-9. [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]
-
Gemo, A., et al. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 26(3), 564-569. [Link]
-
Paine, M. F., et al. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 39(8), 1357-1363. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]
-
Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. [Link]
-
St. John, J. P., & Ziegler, C. J. (2022). The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. International Journal of Molecular Sciences, 23(19), 11453. [Link]
-
Drug-Metabolism. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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Strategic Synthesis: A Comparative Guide to Cost-Effectiveness in Amide Bond Formation
Introduction: Redefining "Cost" in Modern Synthesis
In early-stage drug discovery, "cost" is often synonymous with the purchase price of reagents. However, as a molecule moves from the bench to development, the economic equation shifts dramatically. True cost-effectiveness is a function of Process Mass Intensity (PMI) , E-Factor (waste generation), Time-to-Target , and Scalability .
This guide moves beyond simple price-per-gram comparisons. We analyze the three dominant paradigms for creating the amide bond—the "bread and butter" of medicinal chemistry—to determine where they offer the highest Return on Investment (ROI).
The Three Paradigms
-
The Discovery Standard: HATU-mediated batch synthesis.
-
The Engineering Solution: Continuous Flow (Thermal/Direct).
-
The Biological Solution: Enzymatic Condensation (Biocatalysis).
Strategic Decision Framework
Before touching a pipette, a chemist must evaluate the "Phase-Appropriate" method. The following logic map illustrates the decision process based on scale, timeline, and substrate complexity.
Figure 1: Decision logic for selecting synthetic methodology based on development phase and substrate constraints.
Comparative Case Study: Amide Bond Formation
Objective: Synthesize N-benzylbenzamide (Model System). Reaction: Benzoic acid + Benzylamine → N-benzylbenzamide + H₂O.
Method A: The "Sprinter" (HATU Batch Synthesis)
Best for: Discovery chemistry, milligram scales, difficult substrates.
Mechanism: HATU generates an active ester (OBt) in situ, driving reaction kinetics rapidly at room temperature. It is highly reliable but atom-inefficient.
Protocol:
-
Dissolution: Dissolve Benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add DIPEA (2.0 equiv) and stir for 5 minutes at 25°C.
-
Coupling: Add Benzylamine (1.1 equiv). Stir for 1 hour.
-
Workup (The Cost Driver): Dilute with EtOAc. Wash 3x with LiCl (aq) to remove DMF, 1x NaHCO₃, 1x Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Analysis:
-
Pros: >95% success rate; zero optimization required.
-
Cons: HATU is expensive (~$5/g); large molecular weight byproducts (tetramethylurea, triazole); DMF is toxic and difficult to remove (high energy cost).
Method B: The "Engineer" (Continuous Flow Thermal)
Best for: Process scale-up, safety, solvent reduction.
Mechanism: Utilizing high temperature and pressure to overcome the activation energy of direct condensation or using cheaper coupling agents (e.g., T3P) in a intensified reactor. Here we use T3P (Propylphosphonic anhydride) in flow for a direct comparison of "modern chemical" methods.
Protocol:
-
Feed A: Benzoic acid (1.0 equiv) + Benzylamine (1.1 equiv) + DIPEA (2.5 equiv) in EtOAc (0.5 M).
-
Feed B: T3P (50% in EtOAc, 1.5 equiv).
-
Reactor Setup: PFA coil reactor (10 mL volume).
-
Conditions: Temperature: 80°C. Back Pressure: 75 psi (5 bar). Residence Time: 10 mins.
-
Workup: Output flows into a quenching vessel (Water/NaHCO₃). Phase separation.
Analysis:
-
Pros: T3P is cheaper than HATU; Water-soluble byproducts (easy workup); EtOAc is a "green" solvent; Scalable by running longer.
-
Cons: Initial equipment cost (CAPEX); Pump clogging risks with precipitation.
Method C: The "Marathon Runner" (Biocatalysis)
Best for: Green manufacturing, chiral resolution, very low PMI.
Mechanism: Use of Candida antarctica Lipase B (CAL-B, immobilized) to catalyze amide formation in organic solvent (kinetic control) or aqueous media.
Protocol:
-
Mixture: Combine Benzoic acid (1.0 equiv) and Benzylamine (1.0 equiv) in Toluene (or bio-derived solvent like 2-MeTHF).
-
Catalyst: Add Immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).
-
Water Removal: Add molecular sieves (3Å) or run under vacuum to remove water byproduct (equilibrium shift).
-
Incubation: Shake at 45°C for 24–48 hours.
-
Workup: Filter off the immobilized enzyme (Recycle Step). Evaporate solvent.
Analysis:
-
Pros: Catalyst is reusable (lowers cost over time); No toxic coupling reagents; Extremely low E-factor.
-
Cons: Slow kinetics; Enzyme screening required (R&D time); Substrate specificity limits scope.
Experimental Workflow Visualization (Flow Chemistry)
To illustrate the technical setup for Method B, which offers the best balance of speed and scalability for non-chiral amides, see the diagram below.
Figure 2: Continuous flow setup for T3P-mediated amide bond formation.
Data Analysis: The Cost-Effectiveness Matrix
The following table synthesizes experimental data based on a theoretical production of 100g of product.
| Metric | Method A: HATU (Batch) | Method B: Flow (T3P) | Method C: Biocatalysis |
| Yield | 92% | 88% | 75% (Variable) |
| Reaction Time | 1 Hour | 10 Minutes (Res. Time) | 48 Hours |
| PMI (Mass Intensity) | High (~50) (Due to DMF/Wash) | Medium (~15) | Low (<10) |
| Reagent Cost ($/mol) | High ( | Moderate ( | Low ($) (Reused) |
| Dev. Time (R&D) | < 1 Day | 1 Week | 2–4 Weeks |
| Purification Cost | High (Chromatography often needed) | Low (Extraction usually sufficient) | Lowest (Filtration) |
| Scalability | Poor (Exotherms/Volume) | Excellent (Linear) | Good (Batch size) |
Key Insights
-
The "Hidden" Cost of HATU: While HATU guarantees a hit in discovery, its PMI of ~50 means that for every 1 kg of drug, you generate 50 kg of waste. The disposal cost of DMF and aqueous waste often exceeds the cost of the reagents themselves.
-
The Flow Advantage: Flow chemistry reduces solvent volume significantly. By superheating EtOAc (Method B), we avoid DMF entirely. This drops the PMI to ~15, a massive cost saving on the manufacturing scale.
-
Biocatalysis Breakeven: Enzymes are expensive upfront. However, if the enzyme can be recycled >10 times, the cost per kg drops below chemical methods. This is the only method that approaches "Green Chemistry" ideals (PMI < 10).
Conclusion and Recommendation
-
For Discovery (mg scale): Stick with Method A (HATU) . The cost of chemist time outweighs the cost of reagents. The goal is information, not efficiency.
-
For Early Development (g to kg): Transition to Method B (Flow/T3P) . This offers the best balance of speed, safety, and reduced solvent costs. It eliminates the "DMF problem" early in the pipeline.
-
For Manufacturing (Ton scale): Investigate Method C (Biocatalysis) . If a suitable lipase is found, the long-term savings on waste disposal and raw materials will drive the highest profitability.
References
-
ACS Green Chemistry Institute. (2023). Pharmaceutical Roundtable: Process Mass Intensity (PMI) Metric.[Link]
-
Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]
Comparative docking studies of ligands derived from [3-(Difluoromethyl)phenyl]methanol
Topic: Comparative Docking Studies of Ligands Derived from [3-(Difluoromethyl)phenyl]methanol Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Advantage
In modern medicinal chemistry, the [3-(Difluoromethyl)phenyl]methanol scaffold represents a critical tactical pivot between metabolic stability and binding affinity. Unlike the ubiquitous trifluoromethyl (
This guide provides a rigorous framework for comparing ligands derived from this scaffold against their classical bioisosteres (methyl, trifluoromethyl, and hydroxymethyl). We focus on validating the hypothesis that
Scientific Rationale & Ligand Design
The Bioisosteric Spectrum
To perform a meaningful comparative docking study, you must benchmark the [3-(Difluoromethyl)phenyl]methanol derivative against specific alternatives. The comparison relies on three physicochemical pillars:
-
Hydrogen Bond Acidity: The polarized
bond in is sufficiently acidic to act as a weak H-bond donor (HBD), unlike or . -
Lipophilicity (
): increases lipophilicity compared to , improving membrane permeability, but is less lipophilic than . -
Metabolic Stability: The
bond strength protects the benzylic position from rapid oxidation, a common failure point for methyl/hydroxymethyl analogs.
Comparative Ligand Set
For your docking campaign, define the following variable set at the meta-position of the phenyl ring:
| Ligand Code | Substituent (R) | Role | Key Interaction Feature |
| LIG-CF2H | Target Scaffold | Lipophilic H-Bond Donor (C-H···O/N) | |
| LIG-CF3 | Hydrophobic Control | Steric bulk only; H-bond acceptor (weak) | |
| LIG-OH | Hydrophilic Control | Strong H-bond Donor/Acceptor; High desolvation cost | |
| LIG-CH3 | Steric Control | Non-polar; No H-bonding |
Computational Methodology (Self-Validating Protocol)
This protocol is designed using AutoDock Vina and MGLTools , but the logic applies to Glide (Schrödinger) or Gold (CCDC).
Step 1: Ligand Preparation (The Protonation Trap)
-
Direct Action: Generate 3D conformers for all ligands.
-
Critical Check: For LIG-CF2H , ensure the partial charges on the difluoromethyl hydrogen are explicitly calculated using a high-level semi-empirical method (e.g., AM1-BCC or RESP). Standard force fields often underestimate the acidity of this specific proton.
-
Why? If the charge on the H atom is near zero, the docking software will fail to recognize the C-H···O interaction, rendering the study invalid.
-
Step 2: Target Selection & Grid Generation
-
Target Class: Select a receptor with a "hybrid" pocket—a hydrophobic enclosure containing a backbone carbonyl or a serine/threonine side chain (e.g., Kinase hinge regions, Protease S1 pockets).
-
Grid Box: Center the grid on the active site but extend dimensions by 5 Å beyond the crystallographic ligand to accommodate the slightly larger van der Waals radius of fluorine (1.47 Å) vs hydrogen (1.20 Å).
Step 3: The Docking Workflow
The following diagram illustrates the decision tree for processing docking results, ensuring that false positives (high affinity due to steric clashes) are filtered out.
Figure 1: Decision logic for comparative docking. Note the specific distance criteria for C-H···O bonds (weaker/longer) vs O-H···O bonds.
Comparative Analysis & Interpretation
When analyzing the results, do not look at Binding Affinity (
Scenario A: The Hydrophobic Pocket with a Carbonyl Anchor
-
Observation: LIG-CF2H shows similar affinity to LIG-OH but significantly better than LIG-CH3 .
-
Mechanism: The LIG-OH pays a high energetic penalty to shed water molecules before entering the hydrophobic pocket. The LIG-CF2H is already lipophilic (low desolvation penalty) but still manages to form a hydrogen bond with the target's backbone carbonyl via the polarized C-H bond.
-
Data Signature:
- (due to better desolvation profile).
Scenario B: The Steric Clash
-
Observation: LIG-CF3 fails to dock or shows poor affinity compared to LIG-CF2H .
-
Mechanism: The third fluorine atom in
creates a steric clash with the pocket wall, whereas the hydrogen in is smaller and electrostatically compatible with the acceptor.
Quantitative Summary Template
Use this table structure to report your experimental data:
| Ligand | Ligand Efficiency (LE) | H-Bond Distance (Å) | Interaction Type | |
| LIG-OH | -9.2 | 0.35 | 2.7 (Strong) | Conventional H-Bond |
| LIG-CF2H | -8.9 | 0.41 | 3.1 (Weak) | C-H···O (Lipophilic) |
| LIG-CF3 | -7.5 | 0.29 | N/A | Hydrophobic Only |
| LIG-CH3 | -7.1 | 0.31 | N/A | Hydrophobic Only |
Note: The "Lipophilic H-Bond" is weaker (longer distance) but the overall free energy is compensated by the lack of desolvation penalty.
Case Study Visualization: Interaction Map
The following diagram represents the specific binding mode differences expected in a kinase hinge region (e.g., p38 MAP Kinase or BRAF) when using this scaffold.
Figure 2: Interaction map contrasting the dual capability of the difluoromethyl group against the trifluoromethyl group.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
Safety Operating Guide
Navigating the Safe Handling of [3-(Difluoromethyl)phenyl]methanol: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of [3-(Difluoromethyl)phenyl]methanol, a fluorinated aromatic alcohol. By understanding the inherent chemical properties and potential hazards, researchers can implement robust safety protocols that build a foundation of trust and scientific excellence in the laboratory.
Hazard Assessment: Understanding the Risks
-
A skin and eye irritant: Similar aromatic alcohols and fluorinated compounds are known to cause skin irritation and serious eye irritation.[1][2][3][4]
-
Potentially harmful if swallowed or inhaled: Acute toxicity is a concern with related compounds.[3][5]
-
May cause respiratory irritation: Vapors or mists may irritate the respiratory tract.[2][3][4]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure.[6][7] The following PPE is mandatory when handling [3-(Difluoromethyl)phenyl]methanol.
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that provide a tight seal around the eyes are essential to prevent contact with liquid splashes and fumes.[8][9]
-
Face Shield: When handling larger quantities (>50 mL) or when there is a significant splash potential, a face shield must be worn in addition to safety goggles.[8][9][10]
All eye and face protection should meet the American National Standards Institute (ANSI) Z87.1 standard.[9][10]
Hand Protection
Gloves are crucial to prevent skin contact and potential absorption.
-
Glove Type: Nitrile or neoprene gloves are recommended for handling aromatic alcohols.[11][12] These materials generally offer better resistance to alcohols compared to natural rubber latex.[11] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Double Gloving: For extended procedures or when handling concentrated solutions, double gloving can provide an additional layer of protection.
-
Proper Technique: Gloves should be inspected for any signs of degradation before use. Use proper glove removal techniques to avoid contaminating your skin.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[9]
-
Chemical-Resistant Apron: When there is a risk of significant splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Work with [3-(Difluoromethyl)phenyl]methanol should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][13][14] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the case of a spill, respiratory protection will be necessary.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[15][16][17][18]
-
Fit Testing: All personnel required to wear a respirator must be medically cleared and have undergone a qualitative or quantitative fit test.
Table 1: Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale handling (<50 mL) in a fume hood | Chemical splash goggles | Single pair of nitrile or neoprene gloves | Lab coat | Not generally required |
| Large-scale handling (>50 mL) or potential for splashing | Chemical splash goggles and face shield | Double pair of nitrile or neoprene gloves | Lab coat and chemical-resistant apron | Not generally required if in a fume hood |
| Spill cleanup | Chemical splash goggles and face shield | Double pair of heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with organic vapor cartridge |
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear operational and disposal procedures.
Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and PPE.
-
Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and gloves.
-
Handling: Conduct all manipulations of [3-(Difluoromethyl)phenyl]methanol deep within the chemical fume hood. Use caution to avoid creating aerosols.
-
Post-Handling: After completing the work, securely cap all containers.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[1]
Disposal Plan
As a fluorinated organic compound, [3-(Difluoromethyl)phenyl]methanol and its contaminated waste must be disposed of as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing [3-(Difluoromethyl)phenyl]methanol in a clearly labeled, sealed, and compatible waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled hazardous waste bag.
-
Disposal Method: High-temperature incineration is a potential disposal method for fluorinated organic compounds as it can break the strong carbon-fluorine bond.[19] However, this must be carried out by a licensed hazardous waste disposal company. Landfilling in a designated hazardous waste landfill is another option, though it only contains the substance.[20]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, use an absorbent material to contain the spill and dispose of it as hazardous waste.
Visualizing the PPE Decision Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]
-
Moore, C. G. (2023). Dress for Success: PPE for Distilleries. Spirits & Distilling. Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Environmental Health and Safety, University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]
-
National Institutes of Health. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of the American Biological Safety Association. Retrieved from [Link]
-
University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]
-
Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]
-
PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1994). Appropriate quality standards for PPE. Retrieved from [Link]
-
University of California, Los Angeles. (2012). Methanol - Standard Operating Procedure. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
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- 6. osha.gov [osha.gov]
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- 8. mcrsafety.com [mcrsafety.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
